molecular formula C10H12FIO2 B12992930 1,3-Diethoxy-2-fluoro-4-iodobenzene CAS No. 1208076-33-8

1,3-Diethoxy-2-fluoro-4-iodobenzene

Cat. No.: B12992930
CAS No.: 1208076-33-8
M. Wt: 310.10 g/mol
InChI Key: MAWGRVWSSNBKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethoxy-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C10H12FIO2. It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, fluoro, and iodo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving the introduction of ethoxy, fluoro, and iodo groups onto a benzene ring. One common method involves the following steps:

    Ethoxylation: Introduction of ethoxy groups onto the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Iodination: Introduction of an iodine atom onto the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethoxy-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

1,3-Diethoxy-2-fluoro-4-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-diethoxy-2-fluoro-4-iodobenzene involves its interaction with molecular targets through various pathways. The presence of ethoxy, fluoro, and iodo groups can influence the compound’s reactivity and binding affinity to specific targets. For example, the iodine atom can participate in halogen bonding, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents makes it a valuable compound for various synthetic and research purposes .

Properties

CAS No.

1208076-33-8

Molecular Formula

C10H12FIO2

Molecular Weight

310.10 g/mol

IUPAC Name

1,3-diethoxy-2-fluoro-4-iodobenzene

InChI

InChI=1S/C10H12FIO2/c1-3-13-8-6-5-7(12)10(9(8)11)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

MAWGRVWSSNBKBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)I)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.